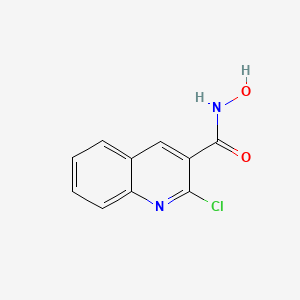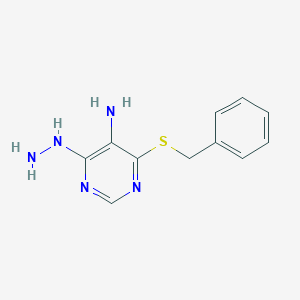
4-(Benzylsulfanyl)-6-hydrazinylpyrimidin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzylthio)-6-hydrazinylpyrimidin-5-amine is a heterocyclic compound that features a pyrimidine ring substituted with benzylthio and hydrazinyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzylthio)-6-hydrazinylpyrimidin-5-amine typically involves the functionalization of pyrimidine derivatives. One common method starts with the preparation of 2-amino-3-benzyl-6-(benzylthio)pyrimidin-4(3H)-one, which is then subjected to hydrazination reactions to introduce the hydrazinyl group . The reaction conditions often involve the use of hydrazine hydrate in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions.
Industrial Production Methods: While specific industrial production methods for 4-(Benzylthio)-6-hydrazinylpyrimidin-5-amine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Benzylthio)-6-hydrazinylpyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazinyl group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylthio group can yield sulfoxides or sulfones, while reduction of the hydrazinyl group can produce primary amines.
Applications De Recherche Scientifique
4-(Benzylthio)-6-hydrazinylpyrimidin-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and antiviral agents.
Medicine: Research is ongoing into its potential use as a therapeutic agent due to its ability to interact with biological targets.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-(Benzylthio)-6-hydrazinylpyrimidin-5-amine involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds with biological macromolecules, while the benzylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- 2-Amino-3-benzyl-6-(benzylthio)pyrimidin-4(3H)-one
- 5-(Benzylthio)-1,3,4-thiadiazole derivatives
Comparison: 4-(Benzylthio)-6-hydrazinylpyrimidin-5-amine is unique due to the presence of both benzylthio and hydrazinyl groups on the pyrimidine ring. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to similar compounds that may only have one of these functional groups .
Propriétés
Numéro CAS |
21308-87-2 |
|---|---|
Formule moléculaire |
C11H13N5S |
Poids moléculaire |
247.32 g/mol |
Nom IUPAC |
4-benzylsulfanyl-6-hydrazinylpyrimidin-5-amine |
InChI |
InChI=1S/C11H13N5S/c12-9-10(16-13)14-7-15-11(9)17-6-8-4-2-1-3-5-8/h1-5,7H,6,12-13H2,(H,14,15,16) |
Clé InChI |
CBIZVSYBAILCMN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSC2=NC=NC(=C2N)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


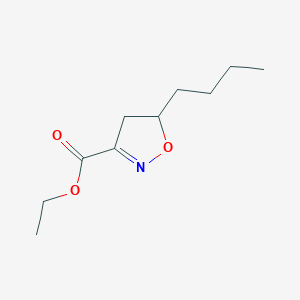
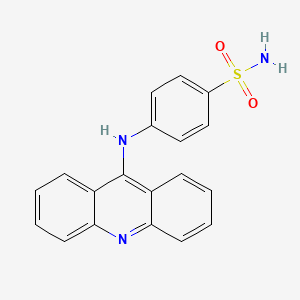
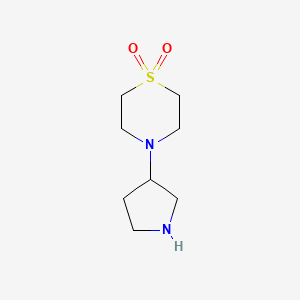

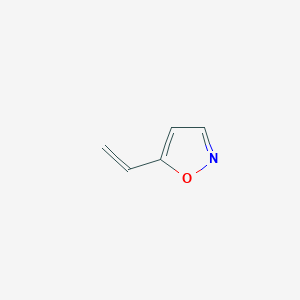

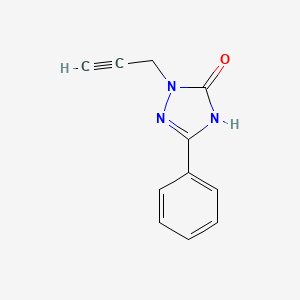
![N-([1,1'-Biphenyl]-3-yl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B12908061.png)


![5-(([1,1'-Biphenyl]-4-yloxy)methyl)-1-(2,4-dimethylphenyl)-1H-1,2,4-triazole-3-thiol](/img/structure/B12908085.png)
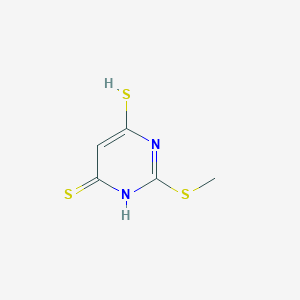
![3,5,6-Triphenyl-2-thioxo-2,3-dihydrofuro[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12908094.png)
